molecular formula C15H11FN2OS B251921 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide

Cat. No. B251921
M. Wt: 286.3 g/mol
InChI Key: YEJWXQRCGCEKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was originally developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has shown promise in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide selectively inhibits JAK3, a tyrosine kinase that plays a key role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide prevents the activation and proliferation of T cells, which are involved in the immune response that leads to autoimmune diseases.
Biochemical and physiological effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide has been shown to reduce the levels of proinflammatory cytokines in animal models of autoimmune diseases. It also reduces the activation and proliferation of T cells, leading to a decrease in inflammation and disease progression. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide has a relatively short half-life and is rapidly metabolized in the body.

Advantages and Limitations for Lab Experiments

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide has several advantages for use in lab experiments. It is a highly selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in cytokine signaling pathways. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide has a short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide. One area of interest is the potential use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide in the treatment of other autoimmune diseases, such as inflammatory bowel disease and lupus. Another area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties. Finally, there is ongoing research on the role of JAK3 in cancer, and N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide may have potential as a cancer therapy.

Synthesis Methods

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide involves several steps, including the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene with 4-fluoroaniline to form an intermediate, which is then reacted with acetic anhydride to form the final product. The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide has been optimized to improve yield and purity.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide has been extensively studied in preclinical models of autoimmune diseases. It has been shown to be effective in reducing inflammation and preventing disease progression in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide has also been studied in clinical trials for these diseases, with promising results.

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-10-6-4-9(5-7-10)14(19)18-15-12(8-17)11-2-1-3-13(11)20-15/h4-7H,1-3H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJWXQRCGCEKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.